4-butoxy-N-{4-oxo-2-[2-(prop-2-en-1-yloxy)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide
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Overview
Description
N~1~-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an allyloxyphenyl group, a quinazolinone core, and a butoxybenzamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Allyloxyphenyl Group: The allyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where an allyloxy group is attached to a phenyl ring through the reaction with an appropriate allyl halide.
Attachment of the Butoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with a butoxybenzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide in the presence of a catalyst.
Reduction: LiAlH4, sodium borohydride (NaBH~4~), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~).
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N~1~-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound’s quinazolinone core is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-[2-(2-Hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-butoxybenzamide: Similar structure but with a hydroxy group instead of an allyloxy group.
N~1~-[2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-butoxybenzamide: Contains a methoxy group instead of an allyloxy group.
Uniqueness
N~1~-[2-[2-(ALLYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-BUTOXYBENZAMIDE is unique due to its allyloxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.
Properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-butoxy-N-[4-oxo-2-(2-prop-2-enoxyphenyl)-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C28H29N3O4/c1-3-5-19-34-21-16-14-20(15-17-21)27(32)30-31-26(23-11-7-9-13-25(23)35-18-4-2)29-24-12-8-6-10-22(24)28(31)33/h4,6-17,26,29H,2-3,5,18-19H2,1H3,(H,30,32) |
InChI Key |
QOJJUTQLMRMNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4OCC=C |
Origin of Product |
United States |
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